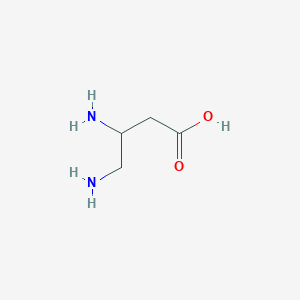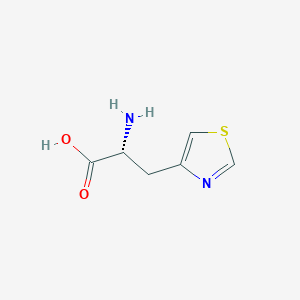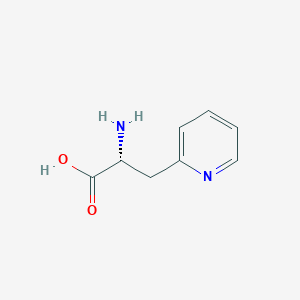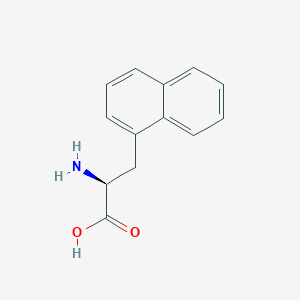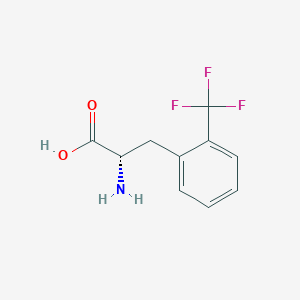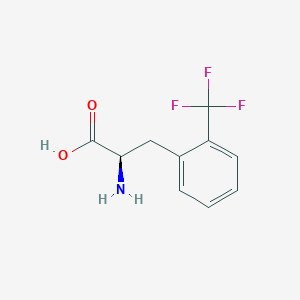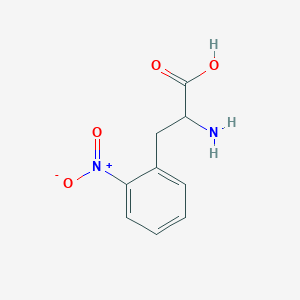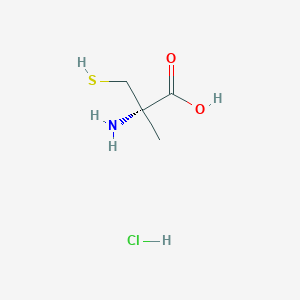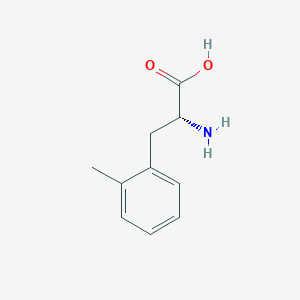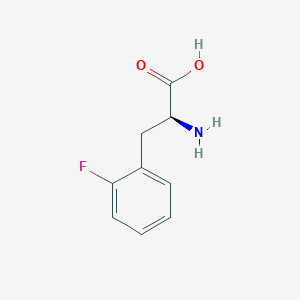
2-Fluoro-L-phenylalanine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-L-phenylalanine is the L-type amino acid transporters . These transporters are responsible for the uptake of large neutral amino acids, including phenylalanine, into cells .
Mode of Action
This compound is incorporated into cells primarily through L-type amino acid transporters . Once inside the cell, it may interact with various biochemical pathways, potentially altering their function .
Biochemical Pathways
It’s known that phenylalanine plays a crucial role in the biosynthesis of other amino acids and neurotransmitters . Therefore, the introduction of a fluorine atom into phenylalanine could potentially affect these pathways .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using positron emission tomography (PET) . The compound is metabolically stable and shows higher accumulation in certain types of tumors, such as melanomas, compared to non-melanoma tumors . This suggests that the compound’s bioavailability may be influenced by the type of tissue it is administered to .
Result of Action
Its accumulation in certain types of tumors suggests that it may have potential as a diagnostic or therapeutic agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s uptake into cells is mediated by L-type amino acid transporters, which can be influenced by factors such as pH and the presence of other amino acids . Additionally, the compound’s stability and efficacy may be affected by the specific biochemical environment within the cell .
Biochemical Analysis
Biochemical Properties
2-Fluoro-L-phenylalanine shares many biochemical properties with its parent compound, phenylalanine . It can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the presence of the fluorine atom, which can influence the molecule’s reactivity, stability, and binding affinity .
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cellular context . It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of cancer therapy, this compound has been shown to accumulate more in melanoma cells than in non-melanoma cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms can vary depending on the specific biological context and the other molecules present .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This can include changes in the molecule’s stability, degradation, and long-term effects on cellular function . For instance, studies have shown that this compound is metabolically stable .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Higher doses can lead to more pronounced effects, but may also result in toxic or adverse effects . The exact dosage effects can depend on the specific animal model and the route of administration .
Metabolic Pathways
This compound is involved in various metabolic pathways . It can interact with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways involved can depend on the specific biological context .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This can involve specific transporters or binding proteins . The molecule’s localization or accumulation can be influenced by various factors, including its chemical properties and the specific cellular context .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This can involve targeting signals or post-translational modifications that direct the molecule to specific compartments or organelles . The exact localization can depend on the specific cellular context and the other molecules present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-L-phenylalanine typically involves the fluorination of L-phenylalanine. One common method is the electrophilic fluorination using reagents such as acetylhypofluorite. The reaction conditions often include the use of a solvent like trifluoroacetic acid and a controlled temperature environment to ensure the selective introduction of the fluorine atom at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated derivatives.
Reduction: Reduction reactions can yield different fluorinated phenylalanine analogs.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzoic acids, while substitution reactions can produce various fluorinated aromatic compounds .
Scientific Research Applications
2-Fluoro-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Incorporated into proteins to study protein folding and interactions.
Medicine: Investigated for its potential as an enzyme inhibitor and therapeutic agent. It has shown promise in the development of drugs for cancer treatment and other diseases.
Industry: Utilized in the production of fluorinated polymers and other materials with unique properties.
Comparison with Similar Compounds
- 3-Fluoro-L-phenylalanine
- 4-Fluoro-L-phenylalanine
- 2,3-Difluoro-L-phenylalanine
- 2,4-Difluoro-L-phenylalanine
Comparison: 2-Fluoro-L-phenylalanine is unique due to the position of the fluorine atom on the phenyl ring. This specific positioning can influence the compound’s reactivity and interaction with biological molecules differently compared to other fluorinated phenylalanine analogs. For instance, 3-Fluoro-L-phenylalanine and 4-Fluoro-L-phenylalanine have the fluorine atom at different positions, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCRCTMDYITATC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313089 | |
| Record name | 2-Fluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19883-78-4 | |
| Record name | 2-Fluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Phenylalanine, 2-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


